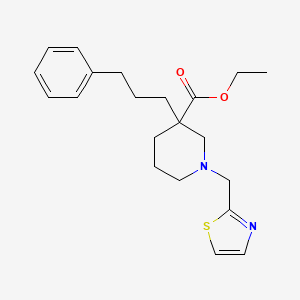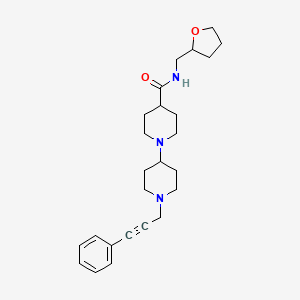![molecular formula C20H29ClN2O2 B6062861 3-[1-(3-chlorobenzyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6062861.png)
3-[1-(3-chlorobenzyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(3-chlorobenzyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. The compound is also known as TAK-659 and is a highly selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is an important enzyme that plays a crucial role in the development and activation of immune cells, and its inhibition has been shown to have therapeutic potential in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of TAK-659 involves the inhibition of BTK, which is an important enzyme in the development and activation of immune cells. BTK plays a crucial role in the signaling pathways that lead to the activation of B cells and the production of antibodies. Inhibition of BTK by TAK-659 leads to the suppression of B cell activation and the production of antibodies, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 have been studied extensively in preclinical models. The compound has been shown to be a highly selective inhibitor of BTK, and its inhibition leads to the suppression of B cell activation and the production of antibodies. TAK-659 has also been shown to have anti-tumor activity in various cancer models, which is believed to be due to its ability to inhibit BTK signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its high selectivity for BTK, which makes it a promising candidate for the treatment of various diseases. The compound has also been shown to be effective in preclinical models, which is a positive indication of its potential efficacy in humans. However, one of the limitations of TAK-659 is its limited solubility, which can make it difficult to administer in certain formulations.
Direcciones Futuras
There are several potential future directions for the research and development of TAK-659. One possible direction is the exploration of its therapeutic potential in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus. Another potential direction is the investigation of its efficacy in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the safety and efficacy of TAK-659 in humans, and to determine the optimal dosing and administration strategies for the compound.
Métodos De Síntesis
The synthesis of 3-[1-(3-chlorobenzyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide involves several steps. The starting material is 3-chlorobenzylamine, which is reacted with 4-piperidone to form the intermediate 3-(4-piperidinyl)benzylamine. This intermediate is then reacted with tetrahydro-2-furanmethanol and propanoyl chloride to form the final product TAK-659.
Aplicaciones Científicas De Investigación
The primary application of TAK-659 is in the field of drug discovery and development. The compound has been shown to be a highly selective inhibitor of BTK, which makes it a promising candidate for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. TAK-659 has been studied extensively in preclinical models, and its efficacy and safety have been demonstrated in several studies.
Propiedades
IUPAC Name |
3-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O2/c21-18-4-1-3-17(13-18)15-23-10-8-16(9-11-23)6-7-20(24)22-14-19-5-2-12-25-19/h1,3-4,13,16,19H,2,5-12,14-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUWWOXHJKAWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCC2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6062780.png)

![2,6-di-tert-butyl-4-[(5-nitro-2H-indazol-2-yl)methyl]phenol](/img/structure/B6062809.png)
![1-(4-fluorobenzyl)-4-{[4-(1H-pyrazol-1-yl)benzyl]amino}-2-pyrrolidinone](/img/structure/B6062817.png)
![4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone](/img/structure/B6062823.png)
![2-{4-[(2,5-dimethoxybenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6062828.png)
![N-[4-(aminosulfonyl)phenyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6062838.png)
![ethyl 4-{[6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B6062844.png)
![ethyl 4-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B6062846.png)
![2-chloro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B6062849.png)

![2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone](/img/structure/B6062876.png)
![N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6062884.png)
![[1-(2-naphthylmethyl)-2-piperidinyl]methanol](/img/structure/B6062892.png)